8-Hydroxyodoroside A

Description

Properties

Molecular Formula |

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

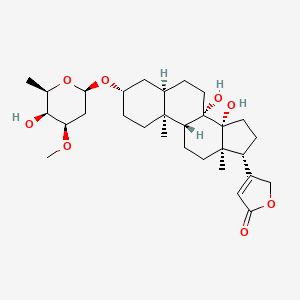

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-8,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 |

InChI Key |

UZWLNBWIIKVXSW-QFUJVLJYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]4([C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating 8-Hydroxyodoroside A from Nerium indicum: A Technical Guide for Researchers

For Immediate Release

Introduction to Nerium indicum and its Bioactive Compounds

Nerium indicum is a well-documented medicinal plant that contains a diverse array of phytochemicals, including alkaloids, flavonoids, steroids, and tannins.[1][2] Of particular interest to the pharmaceutical industry are its cardiac glycosides, which have demonstrated a range of biological activities.[1][3] These compounds are known for their cardiotonic properties, but also exhibit potential in other therapeutic areas. The leaves of Nerium indicum are a primary source for the extraction of these valuable compounds.[1][4]

General Phytochemical Profile of Nerium indicum Leaves

A preliminary analysis of the phytochemicals present in the leaves of Nerium indicum is crucial for developing an effective isolation strategy. The table below summarizes the key classes of compounds found in the leaves.

| Phytochemical Class | Presence in Methanol Extract | Presence in Water Extract |

| Alkaloids | +++ | ++ |

| Cardiac Glycosides | +++ | ++ |

| Flavonoids | +++ | ++ |

| Phenols | +++ | ++ |

| Saponins | ++ | +++ |

| Steroids | ++ | ++ |

| Tannins | +++ | +++ |

| Table 1: Qualitative Phytochemical Screening of Nerium indicum Leaf Extracts.[1] The number of '+' indicates the relative abundance of the phytochemical class. |

Proposed Experimental Protocol for the Isolation of Cardiac Glycosides

The following protocol outlines a general methodology for the extraction and fractionation of cardiac glycosides from Nerium indicum leaves. This procedure is a composite of standard techniques used for the isolation of this class of compounds and should be optimized for the specific target, 8-Hydroxyodoroside A.

Plant Material Collection and Preparation

Fresh leaves of Nerium indicum should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried, and pulverized into a coarse powder.

Extraction

The powdered leaf material is subjected to extraction with a suitable solvent to isolate the crude mixture of phytochemicals. Methanol is often a preferred solvent for extracting cardiac glycosides.[1]

Procedure:

-

Macerate the dried leaf powder in methanol (e.g., 1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation

The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

Procedure:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. The cardiac glycosides are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).

Chromatographic Purification

Column chromatography is a critical step for the isolation of individual compounds from the enriched fractions.

Procedure:

-

Pack a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., n-hexane).

-

Load the chloroform or ethyl acetate fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect the eluting fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing agent (e.g., Liebermann-Burchard reagent for steroids and cardiac glycosides).

-

Pool the fractions containing the compound of interest (as indicated by TLC) and concentrate them.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Characterization of Isolated Compounds

The structure of the purified compound, presumed to be this compound, should be elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To establish the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of cardiac glycosides from Nerium indicum.

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways of Related Cardiac Glycosides

While the specific signaling pathway of this compound is not yet elucidated, cardiac glycosides, in general, are known to primarily inhibit the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. This mechanism is the basis for their cardiotonic effects. Further research is required to determine if this compound follows this classical pathway or exhibits novel mechanisms of action.

The diagram below illustrates the generally accepted signaling pathway for cardiac glycosides.

Caption: General signaling pathway of cardiac glycosides.

Conclusion

The isolation of this compound from Nerium indicum presents a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the extraction, purification, and characterization of this and other cardiac glycosides from this valuable medicinal plant. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Unveiling 8-Hydroxyodoroside A: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. While cardiac glycosides have been historically utilized for their cardiotonic effects, recent research has unveiled their potential in other therapeutic areas, including oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound, a lesser-known member of this pharmacologically significant family. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this novel bioactive molecule.

Discovery and Natural Occurrence

This compound has been identified as a constituent of Nerium oleander (synonym: Nerium indicum), a well-known medicinal and ornamental plant belonging to the Apocynaceae family.[1][2] Specifically, this compound has been isolated from the leaf extract of the plant.[3][4] The discovery of this compound is part of ongoing research into the diverse array of cardiac glycosides present in Nerium oleander, a plant with a rich history in traditional medicine.[3]

The compound is also referred to in scientific literature as 8-hydroxi-digitoxigenin-3-O-β-D-diginoside, highlighting its chemical structure as a glycoside of 8-hydroxydigitoxigenin.[3][4] This nomenclature provides insight into its relationship with other well-known cardiac glycosides, such as digitoxin.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized in the table below. This information is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Chemical Name | This compound | [2][5] |

| Synonym | 8-hydroxi-digitoxigenin-3-O-β-D-diginoside | [3][4] |

| CAS Number | 176519-75-8 | [5] |

| Molecular Formula | C30H46O8 | [5] |

| Molecular Weight | 534.7 g/mol | [5] |

| Class | Steroids, Cardiac Glycosides | [2] |

| Natural Source | Nerium oleander (Nerium indicum) | [1][2] |

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of this compound is not yet widely published in a consolidated format, the general methodology can be inferred from standard practices for the extraction and purification of cardenolides from plant materials.

General Isolation and Purification Workflow

The isolation of this compound from Nerium oleander leaves typically involves a multi-step process designed to separate and purify this specific cardenolide from a complex mixture of phytochemicals. The general workflow is as follows:

References

8-Hydroxyodoroside A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a naturally occurring cardiac glycoside, a class of organic compounds known for their potent effects on the cardiovascular system. This document provides a detailed technical guide to the chemical structure, properties, and biological aspects of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is classified as a steroid, characterized by a four-ring carbon skeleton. Its specific stereochemistry and the arrangement of its hydroxyl and glycosidic linkages are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176519-75-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₃₀H₄₆O₈ | Real-Gene Labs[1] |

| Molecular Weight | 534.7 g/mol | Real-Gene Labs[1] |

| Appearance | Powder | CymitQuimica[2] |

| Purity | 95%~99% | CymitQuimica[2] |

Note: More detailed physicochemical data such as melting point, solubility, and spectral data (NMR, IR, MS) would be available in the primary literature describing its isolation and characterization. A comprehensive search for the original publication is ongoing.

Isolation and Synthesis

Natural Source and Isolation

This compound is a constituent of plants from the Cerbera genus, notably Cerbera manghas, commonly known as sea mango.[3][4][5][6][7] This plant is a member of the Apocynaceae family and is recognized for producing a variety of cardiac glycosides.

Experimental Protocol: General Isolation of Cardiac Glycosides from Cerbera manghas

The following is a generalized protocol for the isolation of cardiac glycosides from plant material, which would be adapted for the specific isolation of this compound.

Diagram 1: General Workflow for Isolation of Cardiac Glycosides

Caption: Generalized workflow for the isolation of cardiac glycosides.

-

Plant Material Collection and Preparation: Leaves or seeds of Cerbera manghas are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to exhaustively extract the glycosides.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The cardiac glycosides are typically found in the more polar fractions.

-

Chromatographic Separation: The enriched glycoside fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

Cardiac glycosides as a class are known to be potent inhibitors of the Na+/K+-ATPase pump in cell membranes, which leads to an increase in intracellular calcium concentration. This mechanism is the basis for their cardiotonic effects and is also implicated in their potential anticancer activities.

While specific biological activity data for this compound is not widely available in the public domain, related "odoroside" compounds have been investigated for their therapeutic potential. For instance, Odoroside A has demonstrated anticancer effects. Research into the biological activities of various 8-hydroxyquinoline derivatives has also shown potential for anticancer applications.[3]

Diagram 2: General Signaling Pathway of Cardiac Glycosides

Caption: Simplified signaling pathway of cardiac glycosides.

Future Research Directions

The limited publicly available information on this compound highlights the need for further research. Key areas for future investigation include:

-

Complete Structure Elucidation: Confirmation of the full stereochemical structure of this compound.

-

Detailed Biological Profiling: In-depth studies to determine its specific biological targets and mechanisms of action, including its potential as an anticancer agent.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship.

-

Synthetic Methodologies: Development of efficient synthetic routes to enable the production of larger quantities for extensive research and potential therapeutic development.

Conclusion

This compound is a cardiac glycoside with a chemical profile that suggests potential for significant biological activity. While current knowledge is limited, its classification and natural origin point towards a promising area for further scientific exploration, particularly in the context of drug discovery. This technical guide serves as a foundational resource for researchers and professionals interested in advancing the understanding and application of this intriguing natural compound.

References

- 1. Cardiac glycoside poisoning following suicidal ingestion of Cerbera manghas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Studies on Cerbera. I. Cardiac Glycosides in the Seeds, Bark, and Leaves of Cerbera manghas L. [jstage.jst.go.jp]

- 4. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 5. researchgate.net [researchgate.net]

- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis of 8-Hydroxyodoroside A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of 8-Hydroxyodoroside A has not yet been fully elucidated in scientific literature. This guide presents a putative pathway constructed from the well-characterized biosynthesis of related cardenolides, such as digitoxigenin, and general plant steroid metabolism. The proposed steps and enzymes serve as a framework for future research and discovery.

Introduction

This compound is a cardenolide, a class of steroid-derived natural products known for their potent cardiac activity. Isolated from Nerium indicum (also known as Nerium oleander), this compound, like other cardiac glycosides, is of significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel derivatives with improved pharmacological profiles. This document outlines the predicted biosynthetic route to this compound, detailing the likely enzymatic transformations from primary metabolites to the final complex structure.

Predicted Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Steroid Nucleus: This stage involves the synthesis of the fundamental C27 steroid backbone from isoprene units.

-

Modification of the Steroid Nucleus and Formation of the Cardenolide Aglycone: This involves a series of oxidations, reductions, and isomerizations of the steroid core, culminating in the formation of the characteristic butenolide ring at C-17.

-

Glycosylation: The final step involves the attachment of a sugar moiety to the steroid aglycone to form the glycoside.

The initial steps of steroid biosynthesis are conserved across a wide range of plants[1][2]. The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, to form the C30 hydrocarbon squalene. In plants, squalene is cyclized to cycloartenol, which then undergoes a series of demethylations and isomerizations to yield cholesterol[1]. Cholesterol is considered a key precursor for the biosynthesis of cardenolides[3][4][5].

Following the formation of cholesterol, a series of enzymatic modifications are predicted to occur to generate the cardenolide aglycone. The pathway leading to digitoxigenin, a common cardenolide aglycone, is the best-studied model and is presented here as a proxy for the formation of the this compound aglycone[4][6].

The key transformations include:

-

Side-chain cleavage: The cholesterol side chain is cleaved to produce pregnenolone, a C21 steroid. This is a critical entry point into the cardenolide pathway and is catalyzed by a cytochrome P450 enzyme, recently identified as belonging to the CYP87A family in Digitalis purpurea and Calotropis procera[7][8][9].

-

Conversion to Progesterone: Pregnenolone is converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase[3][10][11].

-

Stereospecific Reduction: Progesterone undergoes a crucial stereospecific reduction at the C5 position to form 5β-pregnane-3,20-dione. This reaction is catalyzed by progesterone 5β-reductase (P5βR), a key enzyme that determines the cis-fusion of the A and B rings of the steroid, a characteristic feature of cardenolides[12][13][14][15].

-

Hydroxylations and Butenolide Ring Formation: The 5β-pregnane-3,20-dione then undergoes a series of hydroxylation reactions, notably at the C14 and C21 positions[4]. The mechanism of the formation of the α,β-unsaturated γ-lactone (butenolide) ring at C-17 is not fully understood but is thought to involve the condensation of a C2 unit, possibly from acetate, with the C21 steroid precursor[16]. For this compound, an additional hydroxylation at the C8 position is expected.

The final step in the biosynthesis of this compound is the attachment of a sugar moiety at the C3 hydroxyl group of the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the steroid aglycone[17][18][19][20][21]. The specific UGTs responsible for the glycosylation of cardenolides in Nerium species have not yet been identified.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available. However, studies on related cardenolides in Digitalis species provide some insights into the efficiency of these pathways.

| Parameter | Value | Organism/System | Compound | Reference |

| Enzyme Activity | ||||

| Progesterone 5β-reductase (PmdP5βR1) | Specific activity with progesterone: ~2 pkat/mg | Plantago media | Progesterone | [13] |

| Metabolite Levels | ||||

| Lanatoside A | Major cardenolide | Digitalis lanata | Lanatoside A | [22] |

| Lanatoside C | Major cardenolide | Digitalis lanata | Lanatoside C | [22] |

| Purpurea glycoside A | Major cardenolide | Digitalis purpurea | Purpurea glycoside A | [22] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

-

Plant Material: Collect different tissues (leaves, stems, flowers, roots) from Nerium indicum at various developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform high-throughput RNA sequencing (RNA-seq).

-

De Novo Transcriptome Assembly and Annotation: Assemble the transcriptome and annotate the unigenes against public databases (e.g., NCBI, KEGG).

-

Differential Gene Expression Analysis: Identify genes that are co-expressed with known cardenolide biosynthesis genes or are highly expressed in tissues with high this compound accumulation.

-

Candidate Gene Selection: Select candidate genes encoding enzymes such as cytochrome P450s, reductases, dehydrogenases, and glycosyltransferases for further characterization.

-

Gene Cloning and Heterologous Expression: Clone the full-length cDNA of the candidate gene into an expression vector (e.g., for E. coli or yeast). Express and purify the recombinant protein.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the predicted substrate (e.g., a steroid intermediate), and any necessary co-factors (e.g., NADPH for P450s).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

-

VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector.

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Nerium indicum plants.

-

Gene Silencing Confirmation: After a few weeks, confirm the downregulation of the target gene transcript levels using quantitative real-time PCR (qRT-PCR).

-

Metabolite Analysis: Extract metabolites from the silenced and control plants and analyze the levels of this compound and its potential precursors using LC-MS. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in its biosynthesis.

Visualizations

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

References

- 1. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 2. Plants are Capable of Synthesizing Animal Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PR_Kunert [ice.mpg.de]

- 9. Tracking down the formation of cardenolides in plants [mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 17. Glycosylation in cardenolide biosynthesis. - FAU CRIS [cris.fau.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Engineering of a UDP-Glycosyltransferase for the Efficient Whole-Cell Biosynthesis of Siamenoside I in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 8-Hydroxyodoroside A: A Technical Guide

Disclaimer: As of late 2025, publicly available data on the biological activities of 8-Hydroxyodoroside A is scarce. This document serves as a comprehensive technical guide and template for researchers undertaking the preliminary biological screening of this, or other novel natural products. The experimental data presented herein is illustrative and should be replaced with empirical results.

Introduction

This compound is a putative cardiac glycoside, a class of naturally occurring steroid-like compounds. Cardiac glycosides are known to exert a range of biological effects, primarily through their interaction with the Na+/K+-ATPase pump.[1][2][3] This interaction can modulate various downstream signaling pathways, leading to activities such as cytotoxicity against cancer cell lines and antiviral effects.[1][2][4][5] This guide outlines a systematic approach to the initial in vitro biological screening of this compound, focusing on cytotoxicity, antiviral potential, and elucidation of its impact on key cellular signaling pathways.

In Vitro Cytotoxicity Screening

The initial step in evaluating the therapeutic potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines. This screening helps to identify the concentration range at which the compound exhibits anti-proliferative effects and provides a preliminary indication of its potential as an anticancer agent.

1.1 Quantitative Cytotoxicity Data

The cytotoxic effects of this compound would be quantified by determining the half-maximal inhibitory concentration (IC50) against various cell lines. For comparison, the cytotoxicity against a non-cancerous cell line (e.g., human dermal fibroblasts, HDF) is also assessed to determine the compound's selectivity.

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) (IC50 HDF / IC50 Cancer Cell) |

| A549 | Lung Carcinoma | Data Placeholder | Data Placeholder |

| HeLa | Cervical Carcinoma | Data Placeholder | Data Placeholder |

| MCF-7 | Breast Carcinoma | Data Placeholder | Data Placeholder |

| PC-3 | Prostate Carcinoma | Data Placeholder | Data Placeholder |

| HDF | Normal Fibroblasts | Data Placeholder | N/A |

1.2 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6][8]

Materials:

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

1.3 Workflow for Cytotoxicity Screening

In Vitro Antiviral Screening

Given that many natural products exhibit antiviral properties, a preliminary screening against a panel of viruses is a logical next step.[9] This can identify potential broad-spectrum antiviral activity or specific efficacy against certain viral families.

2.1 Quantitative Antiviral Data

The antiviral activity is typically assessed by measuring the reduction in viral replication. Key parameters include the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

| Virus | Family | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | Orthomyxoviridae | Data Placeholder | Data Placeholder | Data Placeholder |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Data Placeholder | Data Placeholder | Data Placeholder |

| Dengue Virus (DENV-2) | Flaviviridae | Data Placeholder | Data Placeholder | Data Placeholder |

| SARS-CoV-2 | Coronaviridae | Data Placeholder | Data Placeholder | Data Placeholder |

2.2 Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

The PRNA is a standard method to quantify the inhibition of viral infection. It measures the reduction in the formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer.

Materials:

-

Vero cells (or other susceptible cell line)

-

Virus stock of known titer

-

96-well or 24-well plates

-

This compound stock solution

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., DMEM with 1% methylcellulose)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in plates to form a confluent monolayer.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and add the overlay medium. The high viscosity of this medium restricts the spread of progeny virions, localizing the infection to form plaques.

-

Incubation: Incubate the plates for 3-5 days (depending on the virus) until plaques are visible.

-

Staining: Remove the overlay medium, fix the cells with 4% paraformaldehyde, and stain with Crystal Violet solution. The stain will color the viable cells, leaving the plaques unstained.

-

Plaque Counting: Count the number of plaques in each well and compare it to the virus control (no compound).

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration and determine the EC50 value.

2.3 Workflow for Antiviral Screening

Investigation of Cellular Signaling Pathways

Understanding how a compound exerts its biological effects requires investigating its impact on cellular signaling pathways. For a putative cardiac glycoside, the primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular calcium, which in turn can activate multiple downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, influencing cell proliferation and survival.[1][4]

3.1 Signaling Pathway Diagram: Na+/K+-ATPase Mediated Cascade

The following diagram illustrates the signaling cascade initiated by the binding of a cardiac glycoside like this compound to the Na+/K+-ATPase.

3.2 Experimental Protocol: Western Blot for ERK Activation

To validate the proposed signaling pathway, one could measure the activation of key proteins like ERK (Extracellular signal-regulated kinase) using Western blotting. An increase in the phosphorylated form of ERK (p-ERK) would indicate activation of this pathway.

Materials:

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to total-ERK and the loading control (GAPDH).

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The illustrative data and protocols describe a logical progression from broad cytotoxicity and antiviral screening to a more focused investigation of the underlying mechanism of action. Positive results from these initial screens would warrant further investigation, including in vivo efficacy studies, detailed mechanism of action studies (e.g., RNA sequencing, proteomics), and medicinal chemistry efforts to optimize the compound's structure for improved potency and reduced toxicity.

References

- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. youtube.com [youtube.com]

8-Hydroxyodoroside A: A Technical Overview for Researchers

CAS Number: 176519-75-8 Molecular Formula: C₃₀H₄₆O₈ Molecular Weight: 534.68 g/mol

This technical guide provides an in-depth overview of 8-Hydroxyodoroside A, a steroidal cardiac glycoside isolated from Nerium oleander (commonly known as oleander) and Nerium indicum.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this class of compounds.

Introduction

This compound belongs to the cardenolide class of cardiac glycosides, a group of naturally occurring steroids known for their potent effects on cardiac muscle.[2][3] Historically, cardiac glycosides have been used in the treatment of heart failure and cardiac arrhythmias.[2][3][4] More recently, interest has grown in their potential as cytotoxic and anticancer agents.[2][3][4] As a constituent of Nerium oleander, this compound is part of a complex mixture of bioactive compounds that contribute to the plant's well-known toxicity and medicinal properties.[2][3][5]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, general characteristics of related cardiac glycosides can be inferred.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176519-75-8 | Internal Knowledge |

| Molecular Formula | C₃₀H₄₆O₈ | Internal Knowledge |

| Molecular Weight | 534.68 g/mol | Internal Knowledge |

| Appearance | White to off-white powder (predicted) | General Knowledge |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water. | General Knowledge |

Biological Activity and Mechanism of Action

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[3][4][6]

Inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes leads to an increase in intracellular sodium ion concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. The increased intracellular calcium enhances the force of myocardial contraction, which is the basis of the cardiotonic effect of these compounds.[3][4]

In the context of cancer, the disruption of ion homeostasis by cardiac glycosides can trigger a cascade of events leading to apoptosis and inhibition of cell proliferation.[4][6]

Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for cardiac glycosides.

Quantitative Data

For context, other cardiac glycosides isolated from Nerium oleander have demonstrated potent cytotoxic activity against various cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range. It is plausible that this compound exhibits similar potency.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in specialized natural product chemistry literature. For researchers interested in evaluating its biological activity, a general protocol for assessing cytotoxicity is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale).

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro cytotoxicity testing of a natural product.

Future Perspectives

This compound represents a potentially valuable natural product for further investigation. Future research should focus on:

-

Isolation and Purification: Development of efficient methods to isolate this compound in sufficient quantities for comprehensive biological evaluation.

-

In-depth Biological Characterization: Systematic evaluation of its cytotoxic, cardiotonic, and other potential pharmacological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.

Conclusion

This compound is a cardiac glycoside with potential for further pharmacological investigation. While specific data on this compound is currently scarce, its classification as a cardiac glycoside from Nerium oleander suggests that it likely possesses cardiotonic and cytotoxic properties through the inhibition of the Na⁺/K⁺-ATPase pump. This technical guide provides a foundational understanding for researchers to design and execute further studies to unlock the therapeutic potential of this natural product. It is imperative that future research efforts focus on generating specific experimental data for this compound to accurately assess its pharmacological profile.

References

- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 8-Hydroxyodoroside A in the Plant Kingdom: A Technical Overview for Researchers

An In-depth Guide on the Core Principles of Cardiac Glycoside Analysis in Thevetia peruviana

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyodoroside A, a cardiac glycoside of potential pharmacological interest, remains an elusive compound within the plant kingdom. Extensive investigation into its natural abundance has revealed a significant gap in quantitative data across various plant species. This technical guide, therefore, pivots to a broader examination of cardiac glycosides within Thevetia peruviana (yellow oleander), a plant known to be a rich source of these compounds. While specific data for this compound is not publicly available, this document provides a comprehensive overview of the known cardiac glycosides in Thevetia peruviana, a representative experimental protocol for their extraction and analysis, and an illustrative diagram of their general mechanism of action. This guide aims to equip researchers with the foundational knowledge and methodologies necessary to pursue further investigation into the quantification and biological activity of this compound and related cardiac glycosides.

Natural Abundance of Cardiac Glycosides in Thevetia peruviana**

Thevetia peruviana is a well-documented source of a diverse array of cardiac glycosides.[1][2] These compounds are distributed throughout the plant, with the seeds generally containing the highest concentrations.[2][3] While quantitative data for this compound is not available, numerous other cardiac glycosides have been isolated and identified from this plant.

Table 1: Distribution of Major Cardiac Glycosides in Thevetia peruviana

| Cardiac Glycoside | Plant Part | Presence Reported |

| Thevetin A | Seeds, Leaves | +[1][2] |

| Thevetin B | Seeds, Leaves | +[1][2] |

| Peruvoside | Seeds, Leaves | +[3][4] |

| Neriifolin | Seeds, Leaves | +[1][2] |

| Thevetoxin | Seeds | +[2] |

| Ruvoside | Seeds | + |

| Cerberin | Seeds | + |

| Oleandrin | Leaves | +[1] |

Note: This table is a summary of reported presence and does not imply quantitative comparison. The concentration of these glycosides can vary based on geographical location, season, and plant maturity.

Experimental Protocols: A General Approach to Cardiac Glycoside Analysis

The following protocol is a representative methodology for the extraction and analysis of cardiac glycosides from Thevetia peruviana, based on established techniques for this class of compounds. This protocol would require optimization for the specific quantification of this compound.

Extraction of Cardiac Glycosides

-

Sample Preparation: Air-dry the plant material (e.g., seeds, leaves) at room temperature and grind into a fine powder.

-

Defatting: Extract the powdered material with petroleum ether or n-hexane for 24 hours in a Soxhlet apparatus to remove lipids.

-

Maceration/Soxhlet Extraction: Macerate the defatted plant material in 80% ethanol or methanol at room temperature for 72 hours with occasional shaking, or perform a continuous extraction in a Soxhlet apparatus.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a calibration curve using a known standard of a related cardiac glycoside (e.g., digoxin, peruvoside). The concentration of the target compound in the extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways: The General Mechanism of Action of Cardiac Glycosides

While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for cardiac glycosides is well-established. These compounds primarily act by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cells, particularly cardiomyocytes.[5][6][7] This inhibition leads to a cascade of events that ultimately alters cellular function.

Caption: General mechanism of cardiac glycoside action.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an increase in intracellular sodium concentration.[8][9] This altered sodium gradient reduces the efficacy of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[5] The increased intracellular calcium enhances the contractility of cardiac muscle.[8] Furthermore, alterations in intracellular ion concentrations can trigger various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, proliferation, and apoptosis.[10][11]

Conclusion and Future Directions

The natural abundance and specific biological roles of this compound remain largely unexplored. The information provided in this guide on the broader class of cardiac glycosides in Thevetia peruviana serves as a foundational resource for researchers. Future investigations should focus on the targeted isolation and quantification of this compound from various plant sources. Elucidating its precise concentration in different plant tissues is a critical first step. Subsequently, detailed studies on its mechanism of action and interaction with specific cellular signaling pathways will be essential to unlock its potential therapeutic applications. The development of specific and sensitive analytical methods, such as LC-MS/MS, will be paramount to achieving these research goals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.org.co [scielo.org.co]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 7. manualofmedicine.com [manualofmedicine.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

8-Hydroxyodoroside A: A Technical Overview of a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

The fundamental chemical properties of 8-Hydroxyodoroside A that have been identified are summarized in the table below.

| Property | Value |

| CAS Number | 176519-75-8 |

| Molecular Formula | C30H46O8 |

| Molecular Weight | 534.7 g/mol |

Spectroscopic Data (NMR & MS)

As of the latest literature search, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound have not been published. The structural elucidation of novel or rare natural products like this compound would typically involve a suite of spectroscopic techniques to determine its precise chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties.

General Experimental Protocol for Isolation and Characterization of Cardiac Glycosides

The following is a generalized workflow that represents a standard approach for the isolation and structural elucidation of a cardiac glycoside like this compound from a plant source, such as Nerium oleander or a related species.

8-Hydroxyodoroside A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 8-Hydroxyodoroside A based on the known properties of its chemical class, cardiac glycosides. As of the time of this writing, specific experimental data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are intended to serve as a guide for researchers.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their significant effects on heart muscle.[1] Like other members of this class, its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability. Solubility influences the compound's bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage requirements, and degradation pathways. This guide provides a comprehensive framework for understanding and evaluating these critical parameters for this compound.

Physicochemical Properties

-

Molecular Formula: C₃₀H₄₆O₈

-

Molecular Weight: 534.7 g/mol

-

CAS Number: 176519-75-8

Solubility Profile

The solubility of cardiac glycosides is determined by the balance between the polar sugar moieties and the non-polar steroidal aglycone.[1][2] The presence of multiple hydroxyl groups generally confers some solubility in polar solvents.[3] However, the large steroid structure limits aqueous solubility.[3] It is anticipated that this compound will exhibit limited solubility in water and non-polar organic solvents, with higher solubility in polar organic solvents and aqueous-organic mixtures.[4][5]

Hypothetical Quantitative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example for experimental data presentation.

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (M) |

| Water | 25 | 0.05 | 9.35 x 10⁻⁵ |

| Ethanol | 25 | 15 | 2.80 x 10⁻² |

| Methanol | 25 | 25 | 4.67 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 | >0.187 |

| Chloroform | 25 | 5 | 9.35 x 10⁻³ |

| Phosphate-Buffered Saline (pH 7.4) | 25 | 0.06 | 1.12 x 10⁻⁴ |

Stability Profile

Cardiac glycosides can be susceptible to degradation under various environmental conditions, including exposure to heat, light, and non-neutral pH.[6] Hydrolysis of the glycosidic linkages and modifications to the lactone ring are common degradation pathways.[4] Stability testing is crucial to identify optimal storage conditions and predict the compound's shelf life.

Hypothetical Forced Degradation Data

This table illustrates potential degradation patterns for this compound under forced degradation conditions, as would be assessed by a stability-indicating HPLC method.

| Stress Condition | Duration | Hypothetical % Degradation | Major Degradation Products |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 35% | Aglycone, Cleaved Sugars |

| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 25% | Isomerized Lactone Ring |

| 3% H₂O₂ (Oxidation) | 24 hours | 10% | Oxidized Steroid Core |

| Heat (80°C) | 48 hours | 15% | Various Degradants |

| Photolytic (UV Lamp) | 24 hours | 20% | Photodegradation Products |

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of a cardiac glycoside like this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the saturation solubility of this compound in various solvents.

-

Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), volumetric flasks, shaker/incubator, centrifuge, HPLC system.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC-UV method.[7][8]

-

Perform the experiment in triplicate for each solvent.

-

Protocol for Stability-Indicating HPLC Method and Forced Degradation

-

Objective: To develop a stability-indicating analytical method and assess the degradation of this compound under stress conditions.

-

HPLC Method Development:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for cardiac glycosides (typically 220-230 nm).[7]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. It must be able to resolve the parent peak from all major degradation product peaks.[6]

-

-

Forced Degradation Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound or a solution to UV light in a photostability chamber.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the logical flow for assessing the solubility and stability of a research compound like this compound.

Caption: Experimental Workflow for Solubility and Stability Assessment.

Signaling Pathway

Cardiac glycosides exert their primary effect by inhibiting the Na⁺/K⁺-ATPase enzyme. This action triggers a cascade of downstream signaling events within the cell.

Caption: Signaling Pathway of Cardiac Glycoside-Mediated Na+/K+-ATPase Inhibition.

References

- 1. ndvsu.org [ndvsu.org]

- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxyodoroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant pharmacological interest. Found in the seeds of Thevetia peruviana (commonly known as yellow oleander), this compound, like other cardiac glycosides, is recognized for its potential therapeutic applications, which are rooted in its specific molecular interactions within cellular pathways. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of downstream effects, making these compounds valuable for investigating and potentially treating various diseases. Notably, the related compound odoroside A has demonstrated anticancer effects by suppressing the STAT-3 signaling pathway.[3][4]

These application notes provide a comprehensive, representative protocol for the extraction and purification of this compound from its natural source. The methodologies described are based on established techniques for the isolation of cardiac glycosides from Thevetia peruviana.[5][6] Additionally, this document outlines the known signaling pathways associated with closely related cardiac glycosides to provide a basis for further research into the specific biological activities of this compound.

Data Presentation: Quantitative Analysis of Cardiac Glycoside Content

The yield of specific cardiac glycosides can vary depending on the plant material, geographical source, and the extraction and purification methods employed. The following table summarizes representative quantitative data for the total cardiac glycoside content in Thevetia peruviana seeds, which can serve as a benchmark for the extraction of this compound.

| Plant Material | Extraction Solvent | Total Cardiac Glycoside Content (% w/w) | Reference |

| Thevetia peruviana Seeds | Not Specified | 5.44 | [7] |

| Thevetia peruviana Seed Kernel | Not Specified | 7.98 | [7] |

| Thevetia peruviana Seeds | Methanol/Ethanol (8:2) | - | [7] |

| Thevetia peruviana Leaves | 70% Aqueous Methanol | Total Phenolic Content: 72.37 mg/g | [1] |

Note: The data for total phenolic content is included to provide a broader context of extractable compounds from the plant material. The yield of this compound is expected to be a fraction of the total cardiac glycoside content.

Experimental Protocols

The following protocols are representative methods for the extraction and purification of this compound from Thevetia peruviana seeds.

Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a crude mixture of cardiac glycosides from the plant material.

Materials:

-

Dried and powdered seeds of Thevetia peruviana

-

Methanol or 70% aqueous methanol[1]

-

n-Hexane

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Soxhlet apparatus (optional)[8]

Procedure:

-

Defatting: To remove lipids, the powdered seeds are first extracted with n-hexane. This can be done by soaking the material in n-hexane followed by filtration or by using a Soxhlet apparatus. Discard the n-hexane extract.

-

Extraction: The defatted plant material is then extracted with methanol or 70% aqueous methanol.[1] This can be achieved through:

-

Maceration: Soaking the plant material in the solvent for 24-48 hours with occasional stirring.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus for several hours until the solvent runs clear.

-

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[1]

Liquid-Liquid Partitioning for Preliminary Purification

This step aims to separate the cardiac glycosides from other classes of compounds in the crude extract.

Materials:

-

Crude methanolic extract

-

Distilled water

-

Dichloromethane or Chloroform

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

Procedure:

-

Suspension: The crude extract is suspended in distilled water.

-

Solvent Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity in a separatory funnel:

-

First, partition with dichloromethane or chloroform to extract less polar compounds.

-

Next, partition the aqueous layer with ethyl acetate. Cardiac glycosides are expected to have an affinity for this solvent.

-

Finally, the remaining aqueous layer can be partitioned with n-butanol to extract more polar glycosides.

-

-

Fraction Collection: Each solvent fraction (dichloromethane/chloroform, ethyl acetate, and n-butanol) is collected separately and evaporated to dryness. The ethyl acetate and n-butanol fractions are expected to be enriched with cardiac glycosides.

Chromatographic Purification of this compound

This protocol outlines the use of column chromatography and High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Materials:

-

Partially purified cardiac glycoside fraction (from liquid-liquid partitioning)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., gradients of chloroform and methanol)

-

HPLC system with a UV detector

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile and water)

Procedure:

-

Silica Gel Column Chromatography (Optional):

-

The dried ethyl acetate or n-butanol fraction is redissolved in a minimal amount of solvent and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the silica gel column are pooled, dried, and redissolved in the HPLC mobile phase.

-

The sample is injected into the HPLC system equipped with a C18 column.

-

Elution is typically performed using a gradient of water and acetonitrile. The exact gradient profile should be optimized to achieve the best separation.

-

The eluent is monitored at a suitable wavelength (e.g., 220 nm) to detect the cardiac glycosides.[9]

-

The peak corresponding to this compound is collected.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and mass spectrometry.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Isolation.

Signaling Pathway of Cardiac Glycosides

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This alteration in ion homeostasis can trigger various downstream signaling cascades.

Caption: General Signaling Pathway of Cardiac Glycosides.

STAT-3 Signaling Pathway Inhibition by Odoroside A

For the closely related compound, odoroside A, anticancer activity has been linked to the inhibition of the STAT-3 signaling pathway. This pathway is crucial for cell proliferation and survival.

Caption: STAT-3 Signaling Inhibition by Odoroside A.

References

- 1. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity | Semantic Scholar [semanticscholar.org]

- 3. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Extractability of Thevetia peruviana glycosides with alcohol mixture | Semantic Scholar [semanticscholar.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for 8-Hydroxyodoroside A in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Cardiac glycosides have a long history in the treatment of heart conditions, but recent research has unveiled their potential as potent anti-cancer agents. These compounds have been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines, making them a subject of significant interest in oncology research and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on the current understanding of its mechanism of action. While specific data for this compound is limited, the information presented here is based on studies of the closely related and well-researched cardiac glycoside, Odoroside A, which is also extracted from Nerium oleander.

Data Presentation

The cytotoxic effects of the related compound Odoroside A have been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a crucial reference for determining appropriate experimental concentrations of this compound.

| Cell Line | Cancer Type | IC50 (Odoroside A) | Reference |

| MDA-MB-231 | Breast Cancer | Varies (nM range) | [1] |

| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | Varies (nM range) | [1] |

| HL60 | Leukemia | Potent Inhibition | [2] |

| K562 | Leukemia | Potent Inhibition | [2] |

| A549 | Lung Cancer | Potent Inhibition | [3] |

Note: The IC50 values for Odoroside A are generally in the nanomolar range, suggesting high potency. It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Mechanism of Action

Cardiac glycosides like Odoroside A exert their anti-cancer effects through multiple mechanisms. The primary and most well-understood mechanism is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels. This disruption of ion homeostasis can trigger downstream signaling cascades that lead to apoptosis.[4][5]

Recent studies on Odoroside A have elucidated several key signaling pathways involved in its anti-cancer activity:

-

Induction of Apoptosis and Autophagy: Odoroside A has been shown to induce both apoptosis and autophagy in leukemia cells through the activation of the ROS/JNK pathway.[2] In lung cancer cells, it is suggested to activate the extrinsic pathway of apoptosis.[3]

-

ROS/p53 Signaling: In colorectal carcinoma, Odoroside A triggers G2/M cell cycle arrest and apoptosis through a ROS/p53-mediated pathway.[6]

-

STAT-3 Signaling Inhibition: In breast cancer cells, Odoroside A and its parent compound oleandrin have been found to inhibit invasion by suppressing the STAT-3 signaling pathway.[1][7]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer